Bromoacetamido-PEG3-t-Butyl Ester
CAS No.: 1807537-33-2
Cat. No.: VC0522086
Molecular Formula: C15H28BrNO6
Molecular Weight: 398.29
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807537-33-2 |
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Molecular Formula | C15H28BrNO6 |
Molecular Weight | 398.29 |
IUPAC Name | tert-butyl 3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C15H28BrNO6/c1-15(2,3)23-14(19)4-6-20-8-10-22-11-9-21-7-5-17-13(18)12-16/h4-12H2,1-3H3,(H,17,18) |
Standard InChI Key | QAQLZWBWKHLATI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)CBr |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
Bromoacetamido-PEG3-t-Butyl Ester is identified by the CAS number 1807537-33-2 and possesses the molecular formula C15H28BrNO6. Its IUPAC name is tert-butyl 3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate, which precisely describes its chemical structure . This compound has also been cataloged with various synonyms including Bromoacetamido-PEG3-C2-Boc and tert-butyl 1-bromo-2-oxo-6,9,12-trioxa-3-azapentadecan-15-oate .
Structural Components
The structure of Bromoacetamido-PEG3-t-Butyl Ester consists of several key functional elements:
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A bromoacetamide group (Br-CH2-CO-NH-) at one terminus, providing a reactive site for nucleophilic substitution reactions
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A tri-ethylene glycol chain (-CH2-CH2-O-CH2-CH2-O-CH2-CH2-O-) forming the PEG3 spacer
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A terminal carboxylic acid protected as a tert-butyl ester (-COO-C(CH3)3)
This structure combines hydrophilic properties with specific reactivity points, making it a versatile chemical linker .
Physical and Chemical Properties
The compound exhibits a range of important physical and chemical properties that define its behavior in various applications, as summarized in Table 1.
Table 1: Key Physical and Chemical Properties of Bromoacetamido-PEG3-t-Butyl Ester
The moderate XLogP3-AA value of 0.7 indicates a balance between hydrophilicity and lipophilicity, while the presence of multiple hydrogen bond acceptors contributes to its water solubility. The high number of rotatable bonds (15) suggests considerable molecular flexibility, which may influence its reactivity patterns and binding interactions .
Synthesis and Preparation Methods
Key Starting Materials
The synthesis likely begins with PEG3-carboxylic Acid tert-Butyl Ester (or a similar precursor) , which then undergoes further modification to introduce the bromoacetamido group. This stepwise approach allows for controlled functionalization of both termini of the PEG chain.
Purification and Quality Control
After synthesis, purification methods such as column chromatography may be employed to obtain high-purity Bromoacetamido-PEG3-t-Butyl Ester. Quality control typically involves analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm structural identity and purity.
Reactivity and Chemical Behavior
Nucleophilic Substitution Reactions
One of the most significant chemical properties of Bromoacetamido-PEG3-t-Butyl Ester is the presence of the bromide group, which serves as an excellent leaving group in nucleophilic substitution reactions . This reactivity makes the compound particularly useful for conjugation to biomolecules containing nucleophilic functional groups such as thiols (from cysteine residues) and amines (from lysine residues).
Deprotection of the tert-Butyl Ester
The tert-butyl ester group at the carboxylic terminus provides temporary protection, which can be selectively removed under acidic conditions to reveal the free carboxylic acid . This orthogonal protection strategy enables sequential chemical transformations in multistep synthesis processes, as the bromide reactivity can be exploited first, followed by deprotection and subsequent carboxylic acid chemistry.
Hydrolytic Stability
Applications in Scientific Research
Bioconjugation Chemistry
Bromoacetamido-PEG3-t-Butyl Ester serves as an excellent bifunctional linker for bioconjugation applications. The bromoacetamide group can selectively react with thiol-containing biomolecules, while the protected carboxylic acid provides a handle for subsequent conjugation after deprotection . This bifunctionality enables the creation of complex bioconjugates for various applications in chemical biology.
Pharmaceutical Research
In pharmaceutical research, PEG derivatives like Bromoacetamido-PEG3-t-Butyl Ester are valuable for several purposes:
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Drug delivery systems: The PEG component can enhance solubility and circulation time of therapeutic agents
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Prodrug development: The dual reactive sites allow for attachment of both drug molecules and targeting moieties
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Controlled release formulations: The hydrolyzable linkages can be designed to release active pharmaceutical ingredients under specific physiological conditions
Materials Science and Surface Modification
The compound can also be employed in materials science for surface modification. The bromide terminus can react with surface-bound nucleophiles, while the protected carboxylic acid remains available for subsequent attachment of other functional entities after deprotection, enabling the creation of sophisticated functionalized surfaces.
Comparison with Related Compounds
Structural Analogues
Several structural analogues of Bromoacetamido-PEG3-t-Butyl Ester exist, differing primarily in the length of the PEG spacer or the identity of the reactive groups. Table 2 compares some of these related compounds.
Table 2: Comparison of Bromoacetamido-PEG3-t-Butyl Ester with Related Compounds
Functional Comparison
Each of these compounds offers distinct advantages depending on the specific application requirements:
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Bromoacetamido-PEG3-t-Butyl Ester provides dual functionality with orthogonal protection
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Bromo-PEG3-t-butyl ester offers direct alkylation capability without the amide linkage
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PEG3-carboxylic Acid t-Butyl Ester serves as a precursor with a free hydroxyl group for further functionalization
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Bromoacetamido-PEG4-acid features a longer PEG chain for enhanced water solubility and an unprotected carboxylic acid
Selection Criteria for Specific Applications
When choosing between these related compounds, researchers should consider several factors:
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Required PEG chain length for optimal solubility and spacing
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Necessity for orthogonal protection strategies
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Type of conjugation chemistry to be employed
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Stability requirements under reaction conditions
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Desired hydrophilic-lipophilic balance in the final conjugate
Current Research Trends and Future Perspectives
Emerging Applications
Current research suggests expanding applications for Bromoacetamido-PEG3-t-Butyl Ester and related compounds in:
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Targeted drug delivery systems
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Protein conjugation for enhanced pharmacokinetics
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Synthesis of biomaterials with controlled surface properties
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Development of diagnostic reagents and imaging probes
Methodological Advances
Recent advances in bioconjugation chemistry continue to expand the utility of bifunctional PEG linkers like Bromoacetamido-PEG3-t-Butyl Ester. New synthetic approaches and characterization methods may further enhance the precision and efficiency of conjugation reactions involving this compound.
Future Research Directions
Future research may focus on:
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Developing more efficient and selective conjugation protocols
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Exploring novel applications in nanomedicine and biomaterials
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Investigating structure-activity relationships to optimize linker length and reactivity
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Engineering stimuli-responsive linker systems based on this chemical scaffold
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